molecular formula C4H9NO2 B12366308 N-Methoxy-N-methylacetamide-d3

N-Methoxy-N-methylacetamide-d3

Cat. No.: B12366308
M. Wt: 106.14 g/mol
InChI Key: OYVXVLSZQHSNDK-FIBGUPNXSA-N
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Description

N-Methoxy-N-methylacetamide-d3 is a deuterium-labeled version of N-Methoxy-N-methylacetamide. This compound is often used in scientific research due to its unique properties and applications. The deuterium labeling makes it particularly useful in various analytical and synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methoxy-N-methylacetamide-d3 can be synthesized by reacting N,O-dimethylhydroxylamine hydrochloride with acetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in a solvent like dichloromethane at low temperatures (0°C) to ensure controlled reaction conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of industrial-grade reagents and solvents, as well as efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Methoxy-N-methylacetamide-d3 undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form corresponding amines.

    Oxidation Reactions: It can be oxidized under specific conditions to form corresponding oxides.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as Grignard reagents or organolithium compounds.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution: Formation of various substituted amides.

    Reduction: Formation of N-methylacetamide.

    Oxidation: Formation of N-methoxy-N-methylacetamide oxides.

Scientific Research Applications

N-Methoxy-N-methylacetamide-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of N-Methoxy-N-methylacetamide-d3 involves its role as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms, which can alter the compound’s physical and chemical properties. This labeling allows for precise tracking and analysis in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application, such as enzyme interactions in metabolic studies or reaction intermediates in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    N-Methoxy-N-methylacetamide: The non-deuterated version of the compound.

    N-Methylacetamide: Lacks the methoxy group and deuterium labeling.

    N,O-Dimethylhydroxylamine: A precursor in the synthesis of N-Methoxy-N-methylacetamide-d3.

Uniqueness

This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and synthetic applications. The presence of deuterium atoms allows for enhanced stability and precise tracking in various studies, making it a valuable tool in research and industry .

Properties

Molecular Formula

C4H9NO2

Molecular Weight

106.14 g/mol

IUPAC Name

2,2,2-trideuterio-N-methoxy-N-methylacetamide

InChI

InChI=1S/C4H9NO2/c1-4(6)5(2)7-3/h1-3H3/i1D3

InChI Key

OYVXVLSZQHSNDK-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N(C)OC

Canonical SMILES

CC(=O)N(C)OC

Origin of Product

United States

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